methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an isothiocyanate group, which is known for its reactivity and potential biological activities.
Mechanism of Action
Target of Action
Methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate typically involves the functionalization of the indole ring. One common method involves the reaction of 3-amino-5-methyl-1H-indole-2-carboxylate with thiophosgene to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The isothiocyanate group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Oxindole Derivatives: Formed from the oxidation of the indole ring.
Amine Derivatives: Formed from the reduction of the isothiocyanate group.
Scientific Research Applications
Methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate: A precursor in the synthesis of methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate.
Methyl 3-isothiocyanato-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 5-position.
Ethyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
This compound is unique due to the presence of both the isothiocyanate group and the methyl group at the 5-position. This combination of functional groups contributes to its distinct reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-7-3-4-9-8(5-7)10(13-6-17)11(14-9)12(15)16-2/h3-5,14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTPTUFGAQLULQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=C=S)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.